molecular formula C24H18N4O4 B2569888 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291844-73-9

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No. B2569888
CAS RN: 1291844-73-9
M. Wt: 426.432
InChI Key: XRDPQAIAEGPZRP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring and a phthalazin-1(2H)-one ring. These groups are often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The 1,2,4-oxadiazole ring is known to participate in various reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the 1,2,4-oxadiazole ring could contribute to its stability and electronic properties .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound’s synthetic accessibility and reactivity have led to applications in organic chemistry:

  • Michael Addition Reactions : Researchers have employed this compound in Michael addition reactions. For instance, it has been used as a substrate for the Michael addition of N-heterocycles to chalcones, facilitated by an ionic organic solid catalyst. The methodology demonstrates good green metrics .

Intermediates and Building Blocks

The compound serves as an intermediate in the synthesis of other valuable molecules:

    Muscle Relaxant Papaverin: It plays a role in the preparation of the muscle relaxant papaverin .

    Dihydroquinoline Derivatives: A derivative of this compound has been synthesized in a two-step procedure, leading to a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide. This intermediate could find applications in medicinal chemistry .

Curcuminoid Analogues

The compound has been used in the synthesis of curcuminoid analogues:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many 1,2,4-oxadiazole derivatives have been studied for their anticancer activities .

Future Directions

Future research could explore the potential applications of this compound in pharmaceuticals or materials science, given the interesting properties of its functional groups .

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-30-19-13-12-15(14-20(19)31-2)22-25-23(32-27-22)21-17-10-6-7-11-18(17)24(29)28(26-21)16-8-4-3-5-9-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDPQAIAEGPZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

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